PAR-4 Agonist Peptide, amide

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of the PAR-4 Agonist Peptide, amide, also known as PAR-4-AP, is the Proteinase-Activated Receptor-4 (PAR-4) . PAR-4 is a member of a family of four seven-transmembrane G protein-coupled receptors . These receptors play significant roles in various physiological and pathological processes, including cancer, cardiovascular, musculoskeletal, gastrointestinal, respiratory, and central nervous system disorders .

Mode of Action

PAR-4-AP is a selective activator of PAR-4 . The effects of PAR-4-AP can be blocked by a PAR-4 antagonist , indicating its specific interaction with PAR-4.

Biochemical Pathways

The activation of PAR-4 by PAR-4-AP leads to the stimulation of thromboxane production by human platelets . Thromboxane is a member of the family of lipids known as eicosanoids and plays a key role in the promotion of platelet aggregation, an essential process in blood clot formation .

Result of Action

The activation of PAR-4 by PAR-4-AP results in the stimulation of thromboxane production . This leads to an increase in platelet aggregation, which is a crucial process in blood clot formation . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Analyse Biochimique

Biochemical Properties

PAR-4 Agonist Peptide, amide stimulates thromboxane production by human platelets . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Cellular Effects

The effects of this compound on cells are primarily observed in human platelets, where it stimulates the production of thromboxane . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a PAR-4 agonist . It does not affect PAR-1 or PAR-2, and its effects can be blocked by a PAR-4 antagonist .

Temporal Effects in Laboratory Settings

It is known that the peptide stimulates thromboxane production by human platelets, with the maximal response being approximately half of that observed after maximal thrombin stimulation .

Metabolic Pathways

It is known that the peptide plays a role in the production of thromboxane in human platelets .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

AY-NH2 peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour AY-NH2 ne soient pas largement documentées, l'approche générale impliquerait une SPPS à grande échelle. Cette méthode permet une production efficace et à haut rendement de peptides, ce qui la rend adaptée aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

AY-NH2 subit principalement des réactions de formation de liaison peptidique et d'hydrolyse. Il ne participe généralement pas aux réactions d'oxydation ou de réduction en raison de sa nature peptidique .

Réactifs et conditions courants

Formation de liaison peptidique: Les réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) sont couramment utilisés.

Hydrolyse: Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les liaisons peptidiques.

Principaux produits

Les principaux produits formés à partir des réactions impliquant AY-NH2 sont généralement le peptide lui-même ou ses fragments hydrolysés .

Applications de recherche scientifique

AY-NH2 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine:

Études d'agrégation plaquettaire: AY-NH2 est utilisé pour étudier les mécanismes d'agrégation plaquettaire en raison de son activité agoniste sélective sur PAR4.

Modèles d'inflammation: Il a été utilisé in vivo pour étudier l'inflammation, car il peut induire un œdème de la patte chez les modèles animaux.

Recherche sur la signalisation cellulaire: AY-NH2 est utilisé pour étudier les voies de signalisation médiées par PAR4, y compris l'activation des protéines G et la signalisation du calcium.

Mécanisme d'action

AY-NH2 exerce ses effets en se liant sélectivement au récepteur activé par la protéase 4 (PAR4) et en l'activant. Cette activation entraîne la stimulation des protéines G, qui à leur tour activent les voies de signalisation en aval telles que l'activation de Rho et Ras et la signalisation du calcium. Ces voies sont cruciales pour la médiation des réponses cellulaires telles que l'agrégation plaquettaire et l'inflammation .

Applications De Recherche Scientifique

AY-NH2 has several scientific research applications, particularly in the fields of biology and medicine:

Platelet Aggregation Studies: AY-NH2 is used to study platelet aggregation mechanisms due to its selective agonist activity on PAR4.

Inflammation Models: It has been used in vivo to study inflammation, as it can induce paw edema in animal models.

Cell Signaling Research: AY-NH2 is employed to investigate the signaling pathways mediated by PAR4, including G-protein activation and calcium signaling.

Comparaison Avec Des Composés Similaires

Composés similaires

GYPGKF-NH2: Un autre agoniste peptidique de PAR4, mais avec une activité inférieure à celle de AY-NH2.

GF-NH2: Un peptide ayant une structure similaire mais un profil d'activité différent.

Unicité

AY-NH2 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste de PAR4. Il a une activité supérieure à celle des autres peptides similaires, ce qui en fait un outil précieux dans la recherche axée sur les processus médiés par PAR4 .

Propriétés

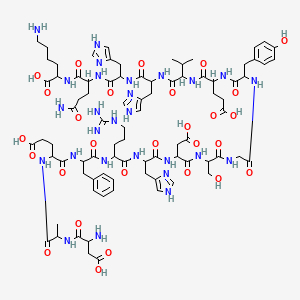

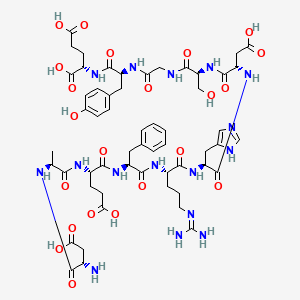

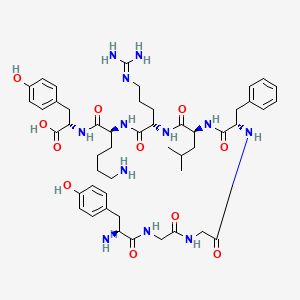

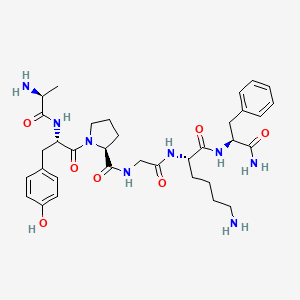

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOHIALRKLBRD-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

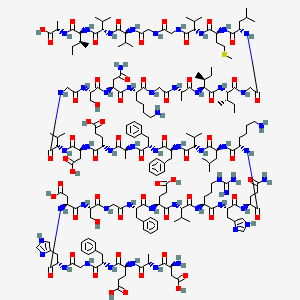

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)